molecular formula C21H30N4O B280613 2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B280613
M. Wt: 354.5 g/mol
InChI Key: XQKKOGNKFDZDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMPO" and is a stable free radical spin trap that has been widely used in biological and chemical research.

Mechanism of Action

DMPO works by reacting with free radicals to form stable adducts. The adducts can then be analyzed using various techniques, including electron paramagnetic resonance (EPR) spectroscopy. DMPO has been shown to trap a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
Biochemical and Physiological Effects
DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. DMPO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPO is its ability to trap a wide variety of free radicals. This makes it a useful tool for studying the properties and effects of free radicals in various systems. However, DMPO has some limitations. It can react with other molecules in addition to free radicals, which can complicate the analysis of the resulting adducts. Additionally, DMPO can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving DMPO. One area of interest is the development of new spin traps that are more selective for specific types of free radicals. Another area of interest is the use of DMPO in the study of oxidative stress in various disease states. Additionally, DMPO may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of DMPO involves the reaction between 2,6-ditert-butyl-4-methylphenol and 2-(4,6-dimethylpyrimidin-2-yl)hydrazinecarboxylic acid. The reaction takes place in the presence of a base and a catalyst, resulting in the formation of DMPO. The synthesis of DMPO is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

DMPO has been widely used in scientific research due to its ability to trap free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. DMPO traps these free radicals, allowing researchers to study their properties and effects. DMPO has been used in various fields, including biochemistry, pharmacology, and environmental science.

Properties

Molecular Formula

C21H30N4O

Molecular Weight

354.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C21H30N4O/c1-13-9-14(2)24-19(23-13)25-22-12-15-10-16(20(3,4)5)18(26)17(11-15)21(6,7)8/h9-12,22H,1-8H3,(H,23,24,25)

InChI Key

XQKKOGNKFDZDHZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C

SMILES

CC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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